Cas no 1861-01-4 (Ethyl-α,α-d2-benzene)

Ethyl-α,α-d2-benzene 化学的及び物理的性質

名前と識別子

-

- Benzene, ethyl-1,1-d2-

- ETHYL-1,1-D2-BENZENE

- Ethyl-a,a-d2-benzene

- Ethyl-α,α-D2-benzene

- ETHYL-ALPHA,ALPHA-D2-BENZENE

- 1861-01-4

- DTXSID60469331

- [(1,1-?H?)ethyl]benzene

- D99069

- 1,1-dideuterioethylbenzene

- Ethyl-1,1-d2-benzene, 98 atom % D, 99% (CP)

- ETHYL-1,1-D2-BENZENE 97%

- Ethyl-α,α-d2-benzene

-

- インチ: InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2

- InChIKey: YNQLUTRBYVCPMQ-CBTSVUPCSA-N

- ほほえんだ: [2H]C(C1C=CC=CC=1)([2H])C

計算された属性

- せいみつぶんしりょう: 110.10338

- どういたいしつりょう: 108.090803811g/mol

- 同位体原子数: 2

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 51.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 0.883 g/mL at 25 °C

- ふってん: 136 °C(lit.)

- フラッシュポイント: 72 °F

- PSA: 0

Ethyl-α,α-d2-benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE80749-500mg |

ETHYL-ALPHA,ALPHA-D2-BENZENE |

1861-01-4 | 500mg |

$680.00 | 2024-04-20 | ||

| TRC | E899761-10mg |

Ethyl-α,α-d2-benzene |

1861-01-4 | 10mg |

$ 81.00 | 2023-09-07 | ||

| TRC | E899761-5mg |

Ethyl-α,α-d2-benzene |

1861-01-4 | 5mg |

$ 64.00 | 2023-09-07 | ||

| TRC | E899761-50mg |

Ethyl-α,α-d2-benzene |

1861-01-4 | 50mg |

$115.00 | 2023-05-18 | ||

| A2B Chem LLC | AE80749-250mg |

ETHYL-ALPHA,ALPHA-D2-BENZENE |

1861-01-4 | 250mg |

$462.00 | 2024-04-20 | ||

| 1PlusChem | 1P00ABKD-500mg |

ETHYL-ALPHA,ALPHA-D2-BENZENE |

1861-01-4 | 500mg |

$706.00 | 2025-03-12 | ||

| 1PlusChem | 1P00ABKD-250mg |

ETHYL-ALPHA,ALPHA-D2-BENZENE |

1861-01-4 | 250mg |

$462.00 | 2025-02-25 |

Ethyl-α,α-d2-benzene 関連文献

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

Ethyl-α,α-d2-benzeneに関する追加情報

Ethyl-α,α-d2-Benzene: A Comprehensive Overview

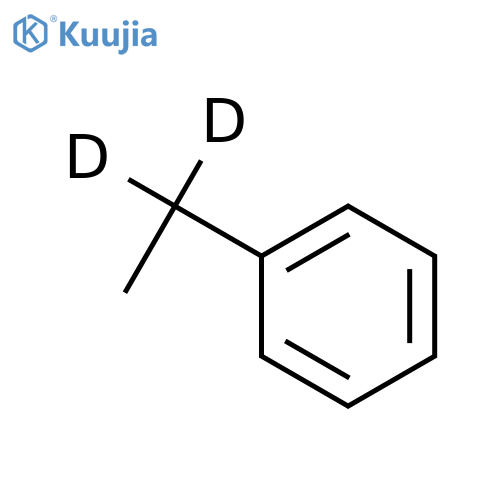

Ethyl-α,α-d2-benzene, also known by its CAS number 1861-01-4, is a compound of significant interest in various fields of chemistry and materials science. This compound is a derivative of benzene, with a deuterium substitution at the α positions and an ethyl group attached. The structure of Ethyl-α,α-d2-benzene makes it unique due to the presence of deuterium, which imparts distinct chemical and physical properties compared to its protium counterpart.

The synthesis of Ethyl-α,α-d2-benzene involves advanced chemical methodologies that ensure precise control over the substitution pattern and deuterium incorporation. Recent studies have highlighted the importance of isotopic substitution in understanding reaction mechanisms and optimizing synthetic pathways. For instance, researchers have employed catalytic hydrogenation techniques with deuterated reagents to achieve high yields of Ethyl-α,α-d2-benzene while maintaining its structural integrity.

One of the key applications of Ethyl-α,α-d2-benzene lies in its use as a precursor in organic synthesis. Its deuterated nature makes it particularly valuable in kinetic isotope effect studies, where the substitution of hydrogen with deuterium can significantly alter reaction rates and pathways. This property has been exploited in the development of novel synthetic routes for complex organic molecules.

In addition to its role in organic synthesis, Ethyl-α,α-d2-benzene has found applications in materials science. The compound serves as a building block for constructing advanced materials with tailored electronic properties. Recent advancements in nanotechnology have leveraged the unique electronic characteristics of Ethyl-α,α-d2-benzene to design materials for energy storage and optoelectronic devices.

The study of Ethyl-α,α-d2-benzene has also contributed to our understanding of aromatic chemistry. Researchers have investigated the influence of deuterium substitution on the aromaticity and stability of benzene derivatives. These studies have provided valuable insights into the relationship between isotopic composition and molecular stability.

Moreover, Ethyl-α,α-d2-benzene has been utilized as a model compound for exploring reaction dynamics under various conditions. By studying its reactivity patterns, chemists have gained deeper insights into fundamental chemical processes such as electrophilic substitution and nucleophilic aromatic substitution.

The importance of Ethyl-α,α-d2-benzene extends to its role in analytical chemistry as well. Its distinct spectroscopic properties make it an ideal candidate for use in chromatographic separations and mass spectrometry analyses. Recent developments in analytical techniques have further enhanced our ability to accurately characterize this compound.

In conclusion, Ethyl-α,α-d2-benzene (CAS No: 1861-01-4) is a versatile compound with diverse applications across multiple disciplines. Its unique isotopic composition and structural features make it a valuable tool for advancing chemical research and innovation.

1861-01-4 (Ethyl-α,α-d2-benzene) 関連製品

- 141-93-5(1,3-DIETHYLBENZENE)

- 25837-05-2(Ethylbenzene-d10)

- 620-14-4(3-Ethyltoluene)

- 622-96-8(4-Ethyltoluene)

- 102-25-0(1,3,5-Triethylbenzene)

- 101-81-5(benzylbenzene)

- 2050-24-0(Benzene,1,3-diethyl-5-methyl-)

- 287399-32-0(Ethyl-α-13C-benzene)

- 2228763-24-2(1-{2-3-chloro-4-(trifluoromethyl)phenylethyl}cyclopropan-1-amine)

- 2751610-32-7(2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride)